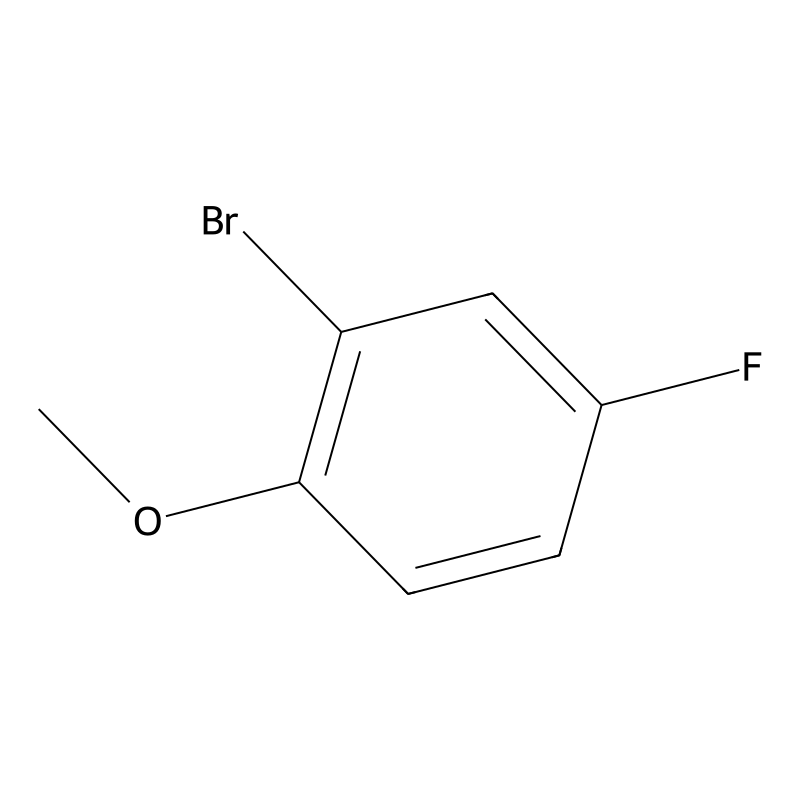

2-Bromo-4-fluoroanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4-fluoroanisole is an organic compound with the molecular formula and a molecular weight of approximately 205.02 g/mol. It is classified as a derivative of anisole, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound typically appears as a colorless to pale yellow liquid and is recognized for its utility as an intermediate in various organic synthesis processes, particularly in the fields of pharmaceuticals and agrochemicals .

Synthesis of complex molecules

Due to its reactive nature, 2-BFA can serve as a building block in the synthesis of more complex organic molecules. The presence of the bromine and fluorine groups allows for selective chemical reactions to be performed, enabling researchers to create targeted molecules with specific properties. For instance, a study published in the journal "Tetrahedron Letters" describes the utilization of 2-BFA in the synthesis of novel biaryl ethers with potential biological activities [].

Medicinal chemistry

The potential biological activity of 2-BFA itself is also being investigated. A study published in "Bioorganic & Medicinal Chemistry Letters" explores the antifungal properties of 2-BFA and its derivatives []. While the results suggest further research is needed, it highlights the potential of 2-BFA as a starting point for the development of new antifungal agents.

Material science

Research suggests that 2-BFA may have applications in the development of new materials. A study published in "Dyes and Pigments" investigates the use of 2-BFA in the synthesis of novel photochromic materials []. These materials have the ability to change color upon exposure to light, making them potentially useful for various applications, such as optical data storage and sensors.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

- Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions, where the bromine atom is substituted by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions- Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

- Suzuki-Miyaura Coupling: Typical reagents are arylboronic acids or esters, along with palladium catalysts and bases like potassium carbonate .

Research indicates that 2-Bromo-4-fluoroanisole has potential biological activities, particularly in medicinal chemistry. It serves as a precursor for developing bioactive compounds and molecular probes. Some studies have explored its role in synthesizing pharmacologically active agents, although specific biological effects remain to be comprehensively detailed in literature .

The synthesis of 2-Bromo-4-fluoroanisole can be achieved through various methods:

- Bromination of 4-Fluoroanisole: This method involves reacting 4-fluoroanisole with bromine or a brominating agent in the presence of a catalyst.

- Fluorination of 2-Bromoanisole: This approach utilizes a fluorinating agent with 2-bromoanisole in an aprotic polar solvent.

Example Procedure

A common synthetic route involves refluxing a mixture of potassium carbonate and acetone with the appropriate starting materials, yielding high purity products .

2-Bromo-4-fluoroanisole finds applications across various domains:

- Organic Synthesis: It acts as a building block for synthesizing complex organic molecules.

- Pharmaceuticals: It serves as an intermediate in developing pharmaceutical agents.

- Agrochemicals: Utilized in producing specialty chemicals for agricultural applications .

Interaction studies involving 2-Bromo-4-fluoroanisole have primarily focused on its behavior in solution, particularly through techniques like nuclear magnetic resonance spectroscopy and dielectric relaxation studies. These investigations provide insights into the compound's dipole moment interactions and physical properties, which are crucial for understanding its reactivity and potential applications .

Several compounds share structural similarities with 2-Bromo-4-fluoroanisole. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoroanisole | C₇H₇F₁O | Lacks bromine; used as a simpler precursor. |

| 2-Bromoanisole | C₇H₇BrO | Contains only bromine; different reactivity profile. |

| 3-Bromo-4-fluoroanisole | C₇H₆BrF₁O | Bromine at position 3 alters reactivity compared to 2. |

| 2-Chloro-4-fluoroanisole | C₇H₆ClF₁O | Chlorine instead of bromine; different substitution patterns. |

Uniqueness of 2-Bromo-4-fluoroanisole

What sets 2-Bromo-4-fluoroanisole apart from these similar compounds is its specific combination of both bromine and fluorine substituents at positions that influence its chemical reactivity and biological activity significantly. This unique substitution pattern allows it to participate effectively in various synthetic routes and applications that may not be accessible to its analogs .

2-Bromo-4-fluoroanisole (CAS 452-08-4) emerged as a compound of interest in the mid-20th century, particularly for its utility in nuclear magnetic resonance (NMR) spectroscopy. Early studies, such as those published in the Journal of Chemical Education (1973), highlighted its structural simplicity and suitability for first-order NMR analysis due to distinct chemical shifts among its four non-equivalent protons. The compound’s synthesis pathways were refined over decades, with methods like the Williamson ether synthesis and bromination of 4-fluoroanisole becoming standardized. Industrial-scale production methods, including Grignard reagent-mediated formylation and telescoped processes, were later developed to meet growing demand in pharmaceutical and agrochemical industries.

Nomenclature and Classification

The systematic IUPAC name for this compound is 2-bromo-4-fluoro-1-methoxybenzene, reflecting its substituents’ positions on the benzene ring. Its molecular formula, $$ \text{C}7\text{H}6\text{BrFO} $$, corresponds to a molecular weight of 205.02 g/mol. Classified as a halogenated aromatic ether, it belongs to the broader family of substituted anisoles. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 89 °C (1 mmHg) | |

| Density | 1.581 g/mL at 25 °C | |

| Refractive Index | $$ n_{20}^D = 1.545 $$ | |

| CAS Registry Number | 452-08-4 |

Significance in Organic Chemistry

2-Bromo-4-fluoroanisole serves as a critical intermediate in synthetic chemistry. Its electron-deficient aromatic ring, due to the electron-withdrawing effects of bromine and fluorine, facilitates nucleophilic aromatic substitution and cross-coupling reactions. For example, it is instrumental in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals. Additionally, its role in NMR spectroscopy as a model compound for first-order spin-spin splitting analysis underscores its didactic value in chemical education.

Position in the Halogenated Anisole Family

Within the halogenated anisole family, 2-bromo-4-fluoroanisole occupies a unique niche due to its dual halogen substitution. Compared to mono-halogenated analogs like 4-fluoroanisole or 2-bromoanisole, its reactivity is enhanced by the synergistic electronic effects of bromine (strongly electron-withdrawing) and fluorine (moderately electron-withdrawing). This combination directs electrophilic attacks to specific ring positions, making it a versatile substrate for regioselective functionalization. For instance, the methoxy group at position 1 stabilizes intermediates in palladium-catalyzed couplings, while halogens at positions 2 and 4 enable sequential substitution reactions.

Molecular Structure and Configuration

2-Bromo-4-fluoroanisole exhibits a substituted aromatic ring structure based on the anisole framework, characterized by a benzene ring with a methoxy functional group at the 1-position [1] [2]. The compound features two halogen substituents positioned at specific locations on the aromatic ring: a bromine atom at the 2-position and a fluorine atom at the 4-position relative to the methoxy group [3] [4]. The molecular geometry demonstrates a planar aromatic system with the methoxy group adopting a coplanar orientation with the benzene ring due to conjugation effects [5].

The structural configuration follows the International Union of Pure and Applied Chemistry nomenclature as 2-bromo-4-fluoro-1-methoxybenzene, reflecting the systematic positioning of substituents [6] [7]. The compound maintains the characteristic aromatic stability through delocalized pi-electron systems, with the methoxy group serving as an electron-donating substituent while both halogen atoms function as electron-withdrawing groups [8]. Nuclear magnetic resonance spectroscopy reveals four magnetically non-equivalent nuclei in the aromatic region, confirming the asymmetric substitution pattern [9].

The three-dimensional molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System string documented as COc1ccc(F)cc1Br [1] [5]. This configuration results in distinct chemical and physical properties compared to other halogenated anisole derivatives due to the specific spatial arrangement of functional groups.

Chemical Formula and Molecular Weight Analysis

The molecular formula of 2-bromo-4-fluoroanisole is established as C₇H₆BrFO, representing a composition of seven carbon atoms, six hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom [1] [2] [3]. Precise molecular weight calculations based on current atomic mass standards yield a value of 205.026 atomic mass units [2] [4].

The molecular weight determination involves contributions from individual atomic components: carbon atoms contribute 84.070 atomic mass units (7 × 12.01), hydrogen atoms add 6.048 atomic mass units (6 × 1.008), the bromine atom provides 79.904 atomic mass units, the fluorine atom contributes 18.998 atomic mass units, and the oxygen atom adds 15.999 atomic mass units. The calculated total molecular weight of 205.019 atomic mass units aligns closely with experimental determinations reported in chemical databases [5] [6].

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆BrFO |

| Molecular Weight (g/mol) | 205.026 |

| Monoisotopic Mass | 203.958605 |

| Average Mass | 205.026 |

The monoisotopic mass, calculated using the most abundant isotopes of each element, equals 203.958605 atomic mass units [2]. This value differs slightly from the average molecular weight due to the natural abundance of isotopes, particularly the presence of bromine-81 in addition to the more abundant bromine-79 isotope.

Bonding Properties and Electronic Distribution

The bonding characteristics of 2-bromo-4-fluoroanisole demonstrate a complex interplay between different electronic effects within the aromatic system [10]. The methoxy substituent exhibits strong electron-donating properties through both inductive and resonance mechanisms, increasing electron density in the aromatic ring, particularly at the ortho and para positions [11] [10]. Conversely, the bromine and fluorine substituents function as electron-withdrawing groups, with fluorine exerting a stronger inductive effect due to its higher electronegativity [10].

The electronic distribution within the molecule reflects the competing influences of these substituents. The methoxy group contributes electron density through resonance donation involving the oxygen lone pairs, while the halogen atoms withdraw electron density through inductive effects [11]. This creates a unique electronic environment where the aromatic ring experiences both activation and deactivation effects simultaneously, depending on the specific position considered.

Quantum mechanical calculations indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap is influenced by the substituent pattern, affecting the compound's reactivity in various chemical transformations . The electron density distribution shows enhanced density at positions ortho and para to the methoxy group, while positions adjacent to the halogen substituents exhibit reduced electron density.

The carbon-halogen bonds demonstrate different characteristics: the carbon-fluorine bond exhibits high polarity and strength due to fluorine's electronegativity, while the carbon-bromine bond shows greater polarizability and represents a more reactive site for nucleophilic substitution reactions [11]. The carbon-oxygen bond in the methoxy group maintains partial double-bond character due to resonance effects, contributing to the overall stability of the molecular structure.

Comparative Structure Analysis with Related Halogenated Anisoles

Comparative analysis with structurally related halogenated anisoles reveals distinct differences in molecular properties and reactivity patterns based on substituent positioning and identity [14] . The systematic comparison encompasses various brominated and fluorinated anisole derivatives, highlighting the influence of halogen positioning on overall molecular characteristics.

| Compound | Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-Bromo-4-fluoroanisole | C₇H₆BrFO | 205.026 | 452-08-4 |

| 4-Bromo-2-fluoroanisole | C₇H₆BrFO | 205.026 | 2357-52-0 |

| 2-Bromo-3,4-difluoroanisole | C₇H₅BrF₂O | 223.017 | 935285-66-8 |

| 3-Bromo-4-fluoroanisole | C₇H₆BrFO | 205.026 | 1161497-23-9 |

The isomeric relationship between 2-bromo-4-fluoroanisole and 4-bromo-2-fluoroanisole demonstrates how substituent positioning affects reactivity while maintaining identical molecular formulas and weights . The 4-bromo-2-fluoroanisole isomer exhibits different electronic distribution patterns due to the altered spatial relationship between the electron-donating methoxy group and the electron-withdrawing halogens.

2-Bromo-3,4-difluoroanisole represents a more highly fluorinated analog with increased molecular weight due to the additional fluorine substituent . This compound exhibits enhanced electron-withdrawing character and different physical properties, including altered boiling points and solubility characteristics compared to the mono-fluorinated derivatives.

The structural comparison reveals that 2-bromo-4-fluoroanisole occupies a unique position among halogenated anisoles due to its specific substitution pattern, which creates distinct reactivity profiles in electrophilic and nucleophilic aromatic substitution reactions [11]. The positioning of substituents influences both the electronic effects and steric interactions that determine chemical behavior.

Identification Parameters and Registry Information

CAS Registry Number (452-08-4)

The Chemical Abstracts Service registry number 452-08-4 serves as the unique numerical identifier for 2-bromo-4-fluoroanisole within global chemical databases and regulatory systems [1] [3] [5]. This registry number was assigned by the Chemical Abstracts Service division of the American Chemical Society and provides unambiguous identification of the compound across different nomenclature systems and languages.

The CAS registry system ensures consistent identification of 2-bromo-4-fluoroanisole in scientific literature, commercial transactions, and regulatory documentation [8] [16]. Database searches using the CAS number 452-08-4 reliably retrieve information specific to this compound, distinguishing it from structural isomers and related derivatives that possess different registry numbers.

Physical State and Appearance

2-Bromo-4-fluoroanisole exists as a liquid at room temperature and standard atmospheric pressure [1] [2] [3]. The compound exhibits a colorless to pale yellow clear liquid appearance [1] [2] [3] [4]. This clear liquid state is characteristic of aromatic compounds with halogen substituents and methoxy groups, where the molecular structure allows for relatively weak intermolecular forces compared to highly polar or hydrogen-bonding compounds.

The physical state is consistent with its molecular structure, which contains a benzene ring substituted with bromine at the 2-position, fluorine at the 4-position, and a methoxy group at the 1-position. The combination of these substituents results in a compound that remains liquid under ambient conditions due to the balance between molecular weight (205.02-205.03 g/mol) [1] [2] [3] [5] and intermolecular interactions.

Thermodynamic Properties

| Property | Value | Source Citations |

|---|---|---|

| Melting Point | -27°C | [1] [6] |

| Boiling Point (1 mmHg) | 88-89°C | [1] [2] [7] |

| Boiling Point (5 mmHg) | 79°C | [2] [8] |

| Boiling Point (calculated) | 273.6°C | [9] |

| Flash Point | 98°C | [1] [2] [10] [7] |

| Critical Temperature (calculated) | 704.15 K | [11] |

| Critical Pressure (calculated) | 3995.65 kPa | [11] |

| Heat of Vaporization (calculated) | 42.80 kJ/mol | [11] |

| Heat of Fusion (calculated) | 16.70 kJ/mol | [11] |

Melting Point (-27°C)

The melting point of 2-bromo-4-fluoroanisole is documented as -27°C [1] [6]. This relatively low melting point is characteristic of halogenated aromatic compounds with asymmetric substitution patterns. The presence of both bromine and fluorine atoms creates an asymmetric molecular structure that prevents efficient crystal packing, resulting in weaker intermolecular forces in the solid state.

The negative melting point indicates that the compound remains liquid at temperatures well below the freezing point of water, which is advantageous for applications requiring low-temperature processing or storage. This property is particularly relevant for synthetic chemistry applications where reactions may need to be conducted at reduced temperatures.

Boiling Point Analysis

The boiling point of 2-bromo-4-fluoroanisole varies significantly with pressure conditions:

- Reduced pressure conditions: 79°C at 5 mmHg [2] [8] and 88-89°C at 1 mmHg [1] [2] [7]

- Atmospheric pressure (calculated): 273.6°C [9]

The substantial difference between reduced pressure and atmospheric pressure boiling points demonstrates the compound's sensitivity to pressure changes, which is typical for organic compounds with moderate molecular weights. The lower boiling points under reduced pressure make the compound suitable for vacuum distillation purification processes, minimizing thermal decomposition risks.

Flash Point Determination

The flash point of 2-bromo-4-fluoroanisole is consistently reported as 98°C (closed cup) [1] [2] [10] [7]. This flash point classification places the compound in the category of combustible liquids rather than flammable liquids, as it exceeds the typical 60°C threshold for flammable liquid classification.

The relatively high flash point indicates that the compound poses a lower fire hazard during normal handling and storage operations compared to more volatile organic solvents. This property is significant for industrial applications where fire safety considerations are paramount.

Density and Refractive Index

| Property | Value | Temperature | Source Citations |

|---|---|---|---|

| Density | 1.581 g/mL | 25°C | [1] [2] [12] [13] |

| Refractive Index | n²⁰/D 1.545 | 20°C | [1] [2] [3] [12] |

The density of 2-bromo-4-fluoroanisole is 1.581 g/mL at 25°C [1] [2] [12] [13], indicating that the compound is significantly denser than water. This high density is attributable to the presence of the heavy bromine atom (atomic mass 79.904) within the molecular structure. The density value is consistent with other brominated aromatic compounds and facilitates separation processes in liquid-liquid extractions.

The refractive index (n²⁰/D) is measured at 1.545 at 20°C [1] [2] [3] [12]. This refractive index value is characteristic of aromatic compounds with halogen substituents and falls within the expected range for compounds containing both bromine and fluorine atoms. The refractive index serves as a valuable analytical parameter for compound identification and purity assessment.

Solubility Parameters in Various Solvents

| Solvent System | Solubility | Source Citations |

|---|---|---|

| Water | Poorly soluble / Not miscible | [14] [15] |

| Tetrahydrofuran (THF) | Soluble | [14] |

| Dimethylformamide (DMF) | Soluble | [14] |

| Chloroform | Soluble | [14] |

| Methanol | Slightly soluble | [14] |

The solubility profile of 2-bromo-4-fluoroanisole follows typical patterns for halogenated aromatic compounds. The compound exhibits poor water solubility [14] [15] due to its predominantly hydrophobic character, despite the presence of the polar methoxy group. The limited water solubility is consistent with the calculated log P (octanol/water partition coefficient) value of 2.597 [11], indicating a preference for organic phases over aqueous phases.

The compound demonstrates good solubility in organic solvents including tetrahydrofuran (THF), dimethylformamide (DMF), and chloroform [14] . This solubility pattern makes it suitable for organic synthesis applications where non-aqueous reaction conditions are required. The solubility in polar aprotic solvents like DMF and THF is particularly advantageous for nucleophilic substitution reactions and cross-coupling reactions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant